3-(2-Chloroacetyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
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Overview
Description
“3-(2-Chloroacetyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione” is a complex organic compound. It is a derivative of 1,3-diazaspiro[4.5]decane-2,4-dione . This compound is related to spirotetramat, a second-generation insecticide developed by Bayer CropScience .
Synthesis Analysis
The synthesis of related compounds involves a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The overall yield of spirotetramat, a related compound, was reported to be 20.4% . The advantages of the proposed method are mild conditions, simple operation, and good to excellent yields in each step .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The target compound is obtained by N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and final O-acylation .Scientific Research Applications
Crystal Structure and Molecular Configuration
Studies on compounds structurally related to 3-(2-Chloroacetyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione have provided insights into their crystal structure and molecular configuration. For example, the analysis of alaptide, a compound with a similar diazaspiro decane structure, revealed a slight boat conformation for the diketopiperazine (DKP) ring and an envelope conformation for the connected five-membered ring. This structural insight was possible through synchrotron powder diffraction data, highlighting the importance of detailed crystallographic analysis in understanding the physical properties of these compounds (Rohlíček et al., 2010).
Supramolecular Chemistry and Packing Preferences
Further research into the conformational and crystal packing preferences of cyclohexane-5-spirohydantoin derivatives incorporating a halogenated benzoyl group has been conducted. These studies are crucial for understanding how simple substitutions in the benzoyl unit affect molecular interactions and stability. The findings from single crystal X-ray diffraction and quantum chemical studies provide valuable insights for designing compounds with desired physical and chemical properties (Lazić et al., 2022).
Antimicrobial and Detoxification Applications
Spiro compounds, including those related to this compound, have been explored for antimicrobial and detoxification applications. N-Halamine-coated cotton, synthesized using a similar N-halamine precursor, demonstrated significant biocidal activity against Staphylococcus aureus and Escherichia coli, showcasing the potential of these compounds in creating antimicrobial surfaces. This research points to the broader applicability of spiro compounds in health and safety applications (Ren et al., 2009).
Pharmacological Potential
The pharmacological evaluation of spirohydantoin derivatives has been a significant area of interest, with studies focusing on their potential as anticonvulsant and serotonin receptor activity modulators. For example, the synthesis and evaluation of spirohydantoin derivatives have identified compounds with promising anticonvulsant profiles, highlighting the therapeutic potential of these molecules in treating neurological disorders. The structural modification and biological activity correlation studies offer a pathway for the development of new therapeutic agents (Obniska et al., 2006).
Mechanism of Action
Target of Action
The primary target of 3-(2-Chloroacetyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, which is a type of programmed cell death .
Mode of Action
This compound interacts with RIPK1 by inserting its benzyl groups into the bottom of a deep hydrophobic pocket, forming T-shaped π–π interactions with His136 . This interaction inhibits the activity of RIPK1, thereby affecting the necroptosis signaling pathway .
Biochemical Pathways
The inhibition of RIPK1 affects the necroptosis signaling pathway. Necroptosis is a form of programmed cell death that is morphologically similar to necrosis . It is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . The inhibition of RIPK1 can prevent the activation of this pathway, thereby preventing cell death .
Result of Action
The inhibition of RIPK1 by this compound prevents the activation of the necroptosis signaling pathway . This can prevent cell death and may have therapeutic potential in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with prolyl hydroxylase domain (PHD) inhibitors . PHD inhibitors are known to play a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are involved in cellular responses to low oxygen conditions . Therefore, it is plausible that 3-(2-Chloroacetyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione could influence these biochemical reactions by interacting with PHD inhibitors.
Cellular Effects
The cellular effects of this compound are not well-documented. Given its potential interaction with PHD inhibitors, it might influence various cellular processes. For instance, it could affect cell signaling pathways related to hypoxia, gene expression regulated by HIFs, and cellular metabolism under low oxygen conditions .
Molecular Mechanism
It is suggested that it might act as an inhibitor of PHD, thereby affecting the stability and activity of HIFs . This could lead to changes in gene expression, enzyme activation or inhibition, and other molecular-level effects.
Metabolic Pathways
Given its potential interaction with PHD inhibitors, it might be involved in pathways related to hypoxia response
Properties
IUPAC Name |
3-(2-chloroacetyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3/c1-7-2-4-11(5-3-7)9(16)14(8(15)6-12)10(17)13-11/h7H,2-6H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXLSCCLFXBEDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
561002-05-9 |
Source
|
Record name | 3-(2-chloroacetyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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